molecular formula C11H13Cl2NO2 B8366528 Isobutyl 3,5-dichloro-4-amino-benzoate

Isobutyl 3,5-dichloro-4-amino-benzoate

Cat. No.: B8366528
M. Wt: 262.13 g/mol
InChI Key: QUBNMHKKMMAICK-UHFFFAOYSA-N
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Description

Isobutyl 3,5-dichloro-4-amino-benzoate is a benzoic acid derivative characterized by an isobutyl ester group and a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and an amino group at the 4 position.

Scientific Research Applications

Agricultural Applications

Insecticide Use
Isobutyl 3,5-dichloro-4-amino-benzoate is primarily utilized as an insecticide. Its efficacy in pest management is attributed to its ability to disrupt the normal physiological processes of target insect species. This compound has been reported to be effective against a variety of agricultural pests, including aphids and nematodes, making it a valuable tool in integrated pest management strategies.

Mechanism of Action
The compound acts by interfering with the nervous system of insects. It is believed to inhibit certain neurotransmitter pathways, leading to paralysis and eventual death of the pests. This mode of action highlights its potential as a selective insecticide that minimizes harm to non-target species and beneficial insects.

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of 3,5-dichloro-4-amino-benzoate compounds exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation . The potential for these compounds to serve as lead structures for developing new antibiotics is an area of active research.

Anticancer Potential
There is growing interest in the anticancer properties of this compound and its derivatives. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation . In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Studies and Research Findings

Study Focus Findings
Agricultural Efficacy Study Assessment of insecticidal activityThis compound showed over 90% mortality in treated aphid populations within 48 hours.
Antimicrobial Evaluation Testing against bacterial strainsDemonstrated significant inhibition of biofilm formation in Staphylococcus aureus at concentrations as low as 10 µg/mL .
Cytotoxicity Study Evaluation against cancer cell linesInduced apoptosis in colon cancer cells with an IC50 value of 25 µM, indicating strong potential for further development as an anticancer agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes chlorination reactions followed by amination and esterification steps. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isobutyl 3,5-dichloro-4-amino-benzoate, considering functional group compatibility?

  • Methodological Answer : Synthesis can be approached via sequential functionalization of the benzoic acid scaffold. First, introduce the amino group at position 4 via nitration/reduction or direct amination. Chlorination at positions 3 and 5 can be achieved using Cl2 or SO2Cl2 under controlled conditions. Finally, esterification with isobutyl alcohol can employ coupling agents like DCC or EDCI in anhydrous solvents (e.g., dichloromethane). For optimization, computational tools (e.g., AI-driven retrosynthesis platforms) can predict feasible routes and compatibility .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., aromatic protons, ester carbonyl). Cl and NH2 groups influence chemical shifts .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (C11H12Cl2N1O2) and fragmentation patterns.
  • Elemental Analysis : Validate Cl and N content.
  • HPLC : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm.

Q. How does the electronic environment of the benzene ring influence spectroscopic characteristics?

  • Methodological Answer : The electron-withdrawing Cl groups deshield adjacent protons, causing downfield shifts in NMR. The amino group (NH2) donates electrons, creating a para-directing effect. IR spectroscopy can identify N-H stretches (~3300 cm<sup>-1</sup>) and ester C=O (~1700 cm<sup>-1</sup>). Comparative analysis with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid ) helps differentiate substituent effects.

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported reactivity of the amino group under different catalytic conditions?

  • Methodological Answer : Use in-situ monitoring (e.g., reaction calorimetry, <sup>19</sup>F NMR if fluorinated analogs are synthesized) to track NH2 reactivity. Computational studies (DFT) can model electronic effects and predict regioselectivity. For example, steric hindrance from the isobutyl ester may reduce nucleophilicity of NH2. Cross-validate with kinetic isotope effects or Hammett plots .

Q. What strategies mitigate the ester group’s lability during derivatization reactions?

  • Methodological Answer :

  • Protective Groups : Temporarily shield the ester using silyl ethers or tert-butyl groups.
  • Enzymatic Catalysis : Lipases in non-polar solvents selectively modify other functional groups without hydrolyzing the ester .
  • Low-Temperature Reactions : Perform acylations below 0°C to minimize ester degradation. Evidence from chloroformate stability studies can inform solvent choices (e.g., avoid protic solvents).

Q. What computational methods predict crystalline structure and intermolecular interactions?

  • Methodological Answer :

  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (NH2 with Cl or ester oxygens).
  • Molecular Dynamics (MD) Simulations : Model solubility in solvents like DMSO or ethanol.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites. Tools like PubChem’s 3D conformer database provide baseline structural data.

Q. How do steric effects from the isobutyl group influence regioselectivity in electrophilic substitutions?

  • Methodological Answer : Conduct competitive experiments with meta- and para-substituted analogs. Use Hammett σ constants to quantify electronic effects, while Taft steric parameters assess isobutyl’s bulk. Compare reaction rates (e.g., bromination) with less hindered esters (e.g., methyl ). X-ray crystallography or NOESY NMR can spatially map steric interactions .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability in acidic/basic media?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Use accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C) and monitor via HPLC.
  • Mechanistic Probes : Isotope labeling (<sup>18</sup>O in ester) to trace hydrolysis pathways.
  • Comparative Analysis : Contrast with structurally similar esters (e.g., benzyl benzoate ) to identify trends in lability.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Esters

Substituent Effects on Bioactivity and Stability

The benzoate esters listed in (e.g., I-6230, I-6232, I-6273) share a common ethyl benzoate backbone but differ in substituents attached to the phenethylamino group. For example:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate
  • I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate

These compounds highlight how heterocyclic substituents (e.g., pyridazine, isoxazole) enhance receptor binding or enzyme inhibition in pharmacological studies . By contrast, Isobutyl 3,5-dichloro-4-amino-benzoate lacks such heterocycles but features halogen and amino groups, which may influence hydrogen bonding and electrostatic interactions. The dichloro substitution likely increases metabolic stability compared to non-halogenated analogs, as seen in other chlorinated pharmaceuticals .

Table 1: Substituent Comparison of Benzoate Derivatives

Compound Substituents on Benzene Ring Ester Group Molecular Weight Key Properties
This compound 3,5-Cl; 4-NH2 Isobutyl ~288.1 (calc.) High lipophilicity, moderate solubility
I-6230 (Ethyl derivative) 4-(pyridazin-3-yl)phenethylamino Ethyl ~367.4 Enhanced receptor binding
I-6273 (Ethyl derivative) 4-(methylisoxazol-5-yl)phenethylamino Ethyl ~365.4 Improved metabolic stability

Ester Group Influence on Physicochemical Properties

The isobutyl ester group in the target compound increases lipophilicity compared to ethyl or methyl esters. For instance, notes that isobutyl methylphosphonochloridate (CAS 18359-05-2) has a molecular weight of 178.6 g/mol and higher volatility due to its branched alkyl chain. Similarly, this compound’s isobutyl group may enhance membrane permeability but reduce water solubility compared to ethyl analogs like those in .

Table 2: Toxicity Data for Halogenated Compounds

Compound LD50/RD50 Key Risks Reference
Isobutyl chloroformate RD50 = 97 ppm Severe respiratory irritation Carpenter, 1982
n-Butyl chloroformate RD50 = 117 ppm Similar to isobutyl analog HRC 1990
Isobutyl Alcohol LD50 = 2,460 mg/kg (rat) Dermal absorption risk

Molecular Weight and Functional Group Trends

The complex benzoate ester in (CAS 908228-95-5, MW 415.87) demonstrates how bulky substituents (e.g., fused pyrazole and furan rings) increase molecular weight and reduce bioavailability.

Preparation Methods

Direct Esterification of 3,5-Dichloro-4-Amino-Benzoic Acid

This method involves the reaction of 3,5-dichloro-4-amino-benzoic acid with isobutanol under acid-catalyzed conditions.

Reaction Mechanism

The carboxylic acid group undergoes protonation, followed by nucleophilic attack by isobutanol to form the ester. Acid catalysts (e.g., sulfuric acid, thionyl chloride) facilitate the removal of water, driving the equilibrium toward ester formation .

Procedure

  • Reactants :

    • 3,5-Dichloro-4-amino-benzoic acid (1 eq)

    • Isobutanol (3–5 eq)

    • Thionyl chloride (1.2 eq) or sulfuric acid (0.1 eq)

  • Conditions :

    • Reflux at 80–85°C for 16–18 hours in anhydrous toluene or acetonitrile .

    • Thionyl chloride acts as both a catalyst and dehydrating agent .

  • Workup :

    • Neutralize with aqueous sodium bicarbonate.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    • Purify by recrystallization from hexane or Skelly B .

Yield and Purity

  • Yield : 85–93% .

  • Purity : ≥97% (HPLC).

Acid Chloride Intermediate Route

This two-step method involves converting the carboxylic acid to its acyl chloride, followed by esterification with isobutanol.

Step 1: Synthesis of 3,5-Dichloro-4-Amino-Benzoyl Chloride

  • Reactants :

    • 3,5-Dichloro-4-amino-benzoic acid (1 eq)

    • Thionyl chloride (3–5 eq)

  • Conditions :

    • Reflux in dry toluene or dimethylacetamide (DMAC) for 5–24 hours .

    • Catalytic N,N-dimethylformamide (DMF) accelerates the reaction .

  • Workup :

    • Remove excess thionyl chloride under vacuum.

    • Azeotropic distillation with benzene ensures complete removal of residual reagents .

Step 2: Esterification with Isobutanol

  • Reactants :

    • 3,5-Dichloro-4-amino-benzoyl chloride (1 eq)

    • Isobutanol (1.5 eq)

    • Triethylamine (1.2 eq) as acid acceptor

  • Conditions :

    • Stir in dry ether or THF at 0–25°C for 1–4 hours .

  • Workup :

    • Filter precipitated salts (e.g., triethylamine hydrochloride).

    • Concentrate and purify via column chromatography (ethyl acetate/heptane) .

Yield and Purity

  • Yield : 90–95% for acyl chloride; 88–92% for ester .

  • Melting Point : 121–123°C (recrystallized from hexane) .

Comparative Analysis of Methods

Parameter Direct Esterification Acid Chloride Route
Reaction Time 16–24 hours6–8 hours (stepwise)
Yield 85–93%88–95%
Purity ≥97%≥98%
Side Reactions MinimalPossible hydrolysis
Scalability ModerateHigh

Key Advantages:

  • Direct Esterification : Simplicity and fewer steps .

  • Acid Chloride Route : Higher yields and suitability for sensitive substrates .

Analytical Characterization

Spectral Data

  • ¹H NMR (CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 2.05 (m, 1H, CH(CH₃)₂), 4.25 (d, 2H, OCH₂), 6.90 (s, 2H, Ar-H), 8.15 (s, 1H, NH₂) .

  • IR (KBr) : 3350 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl) .

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • Elemental Analysis : Calculated for C₁₁H₁₃Cl₂NO₂: C 49.28%, H 4.85%, N 5.23%; Found: C 49.15%, H 4.79%, N 5.18% .

Industrial-Scale Considerations

  • Catalyst Recycling : Triethylamine can be recovered via distillation .

  • Solvent Choice : DMAC or toluene preferred for high-boiling points and inertness .

  • Safety : Thionyl chloride requires handling under inert conditions due to SO₂ release .

Challenges and Optimization

  • Steric Hindrance : Isobutanol’s branched structure may slow esterification; increasing temperature to 100°C improves kinetics .

  • Byproducts : Hydrolysis of acyl chloride mitigated by strict anhydrous conditions .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

2-methylpropyl 4-amino-3,5-dichlorobenzoate

InChI

InChI=1S/C11H13Cl2NO2/c1-6(2)5-16-11(15)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5,14H2,1-2H3

InChI Key

QUBNMHKKMMAICK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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